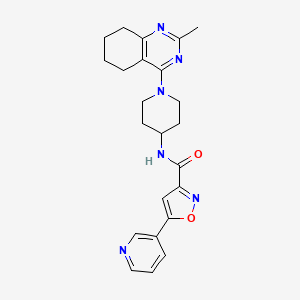
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C21H28N6O2
- Molecular Weight: 396.5 g/mol
- CAS Number: 2034596-29-5
The compound features a complex structure that includes a tetrahydroquinazoline moiety and an isoxazole carboxamide group, which are significant for its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties . In vitro evaluations have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (breast) | 10.5 | Induces apoptosis |
| A549 (lung) | 15.2 | Cytotoxic effects observed |
| HeLa (cervical) | 12.3 | Significant growth inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against specific cancer types .
The compound appears to induce apoptosis in cancer cells through several mechanisms:
- Activation of Apoptotic Pathways: It has been shown to increase the expression of pro-apoptotic proteins such as p53 and Bax in treated cells .
- Kinase Inhibition: Although initial screenings suggested inactivity against several kinases, further research may reveal specific kinase interactions that contribute to its anticancer effects .
Case Studies
-
Study on MDA-MB-231 Cells:
- The compound was tested at various concentrations (1 µM to 25 µM) over 72 hours.
- Results indicated a significant increase in early apoptosis from 3% in untreated cells to 47% post-treatment with 5 µM of the compound.
- Flow cytometry analysis confirmed these findings, highlighting its potential as a therapeutic agent in breast cancer treatment .
- In Vivo Studies:
Pharmacokinetics and Toxicology
Pharmacokinetic Profile:
The pharmacokinetic properties of the compound suggest favorable absorption characteristics, with predictions indicating good permeability across biological membranes, including the blood-brain barrier (BBB). This is critical for developing treatments targeting central nervous system malignancies .
Toxicological Assessments:
In preliminary toxicity studies, the compound exhibited minimal cytotoxicity towards normal cell lines (e.g., HEK-293), with IC50 values significantly higher than those observed in cancer cell lines. This selectivity is promising for therapeutic applications as it suggests a lower risk of adverse effects on healthy tissues .
Propriétés
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-15-25-19-7-3-2-6-18(19)22(26-15)29-11-8-17(9-12-29)27-23(30)20-13-21(31-28-20)16-5-4-10-24-14-16/h4-5,10,13-14,17H,2-3,6-9,11-12H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQLUNOFUSSNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NOC(=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














